Cas no 3524-31-0 (1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine)

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine structure
3524-31-0 structure
Product Name:1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
CAS No:3524-31-0
MF:C9H10N4
MW:174.20250082016
MDL:MFCD06368067
CID:313118
PubChem ID:329775646
Update Time:2025-07-18

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine,1-(4-pyridinylmethyl)-
    • 2-Pyridin-4-ylmethyl-2H-pyrazol-3-ylamine
    • 004902
    • 1-(4-picolyl)-5-aminopyrazole
    • 1-(4-Pyridylmethyl)-5-aminopyrazol
    • 1-(4-pyridylmethyl)pyrazole-5-ylamine
    • 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
    • AC1LM4JR
    • AC1Q52CE
    • ST092493
    • SureCN1491110
    • ZERO
    • FT-0728225
    • 3524-31-0
    • DTXSID20360274
    • CHEMBL1487076
    • MLS000718386
    • EN300-11512
    • 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine, AldrichCPR
    • MFCD06368067
    • BS-37874
    • 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine
    • 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 1-(4-pyridinylmethyl)-
    • Z57048958
    • 2-(pyridin-4-ylmethyl)pyrazol-3-amine
    • CS-0223394
    • AKOS000302485
    • SMR000290654
    • 2,4,5-Triaminonitrobenzene
    • SCHEMBL1491110
    • HMS2690G15
    • DA-18616
    • STK785950
    • MDL: MFCD06368067
    • Inchi: 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2
    • InChI Key: LSXHCDYKHFLGAE-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 174.0907
  • Monoisotopic Mass: 174.090546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • PSA: 56.73
  • LogP: 0.4

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

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1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3524-31-0)1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Order Number:A1156224
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:32
Price ($):169.0
Email:sales@amadischem.com

Additional information on 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Professional Introduction to 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS No. 3524-31-0)

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, identified by the CAS number 3524-31-0, combines the versatility of pyridine and pyrazole moieties, which are well-documented for their role in modulating various biological pathways. The structural motif of this molecule not only makes it an attractive scaffold for designing novel therapeutic agents but also positions it as a valuable intermediate in synthetic chemistry.

The pyridine ring in 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a key pharmacophore that interacts with numerous biological targets, including enzymes and receptors. Pyridine derivatives are widely recognized for their role in pharmaceuticals due to their ability to engage with hydrogen bond networks, which is crucial for achieving high binding affinity. The presence of the Pyridin-4-ylmethyl group enhances the compound's solubility and bioavailability, making it a promising candidate for further development.

The pyrazole moiety in the molecule contributes to its pharmacological activity by providing a rigid scaffold that can be easily modified to optimize interactions with biological targets. Pyrazole derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The combination of pyridine and pyrazole in 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine creates a versatile platform for designing molecules with enhanced pharmacological profiles.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various diseases, including cancer and inflammation. The structural features of 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine make it an ideal candidate for designing PPI inhibitors. The compound's ability to disrupt or modulate PPIs has been explored in several preclinical studies, demonstrating its potential as a therapeutic agent.

The synthesis of 1-()-1H-pyrazol-5-am ine involves multi-step organic reactions that highlight its complexity and synthetic elegance. The process typically begins with the functionalization of the pyridine ring followed by the introduction of the pyrazole moiety. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, are employed to achieve high yields and purity. These synthetic strategies not only showcase the compound's structural complexity but also its feasibility for large-scale production.

The pharmacological profile of 1-()-1H-pyrazol -5-am ine has been extensively evaluated in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, research has shown that this compound can modulate kinases and other enzymes implicated in cancer progression. Additionally, its ability to interact with specific receptors has been explored for applications in treating neurological disorders.

The development of 1-() -1H -pyrazol -5-am ine as a therapeutic agent aligns with current trends in drug discovery, which emphasize the use of multifunctional scaffolds that can target multiple disease pathways simultaneously. This approach not only increases the efficacy of treatment but also reduces the likelihood of resistance development. The unique structural features of this compound make it a promising candidate for further investigation.

In conclusion, 1-() -1H -pyrazol -5-am ine (CAS No. 3524 -31 -0) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural framework, combining pyridine and pyrazole moieties, makes it an attractive scaffold for designing novel therapeutic agents. Preclinical studies have demonstrated its pharmacological activity against various disease pathways, highlighting its potential as a therapeutic agent. The compound's synthetic accessibility and well-defined pharmacological profile position it as a valuable asset in drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3524-31-0)1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
A1156224
Purity:99%
Quantity:5g
Price ($):169.0
Email